![molecular formula C17H16N2OS2 B188488 2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 59898-69-0](/img/structure/B188488.png)
2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C17H16N2OS2 . It has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothieno[2,3-d]pyrimidin-4-one core with a mercapto group and a p-tolyl group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.452 Da . Its density is 1.41g/cm3, and it has a boiling point of 541.5ºC at 760 mmHg . Other physical and chemical properties such as melting point and flash point are not available .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its complex structure, is a candidate for the synthesis of potential therapeutic agents. Its molecular framework is conducive to binding with various biological targets, which can be exploited to develop new medications. The thienopyrimidinone core, in particular, is of interest for its potential biological activity .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition. The mercapto (thiol) group present in the compound can interact with the active sites of certain enzymes, potentially leading to the development of new inhibitors that can regulate enzymatic activity in pathological conditions .
Pharmacology: Drug Metabolism and Pharmacokinetics
The compound’s unique structure may influence drug metabolism and pharmacokinetics. Researchers can study how the compound is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for drug design and understanding the compound’s potential as a pharmacologically active agent .
Organic Synthesis: Building Block for Complex Molecules
Due to its reactive functional groups, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to create a wide range of complex molecules, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Proteomics: Protein Interaction Analysis
The compound’s ability to form disulfide bonds through its mercapto group makes it a valuable tool in proteomics for analyzing protein interactions. It can be used to cross-link proteins or to modify cysteine residues, thus helping in the study of protein structures and functions .
Material Science: Organic Semiconductor Precursor
In material science, this compound could be explored as a precursor for organic semiconductors. Its rigid structure and potential for electron delocalization make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Analytical Chemistry: Chromatography Standards
The compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its distinct chemical properties allow it to serve as a reference point in analytical techniques like HPLC and GC-MS .
Chemical Biology: Molecular Probing
In chemical biology, the compound can be used as a molecular probe to study biological systems. Its ability to interact with various biomolecules can provide insights into cellular processes and the molecular basis of diseases .
Mechanism of Action
properties
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-6-8-11(9-7-10)19-16(20)14-12-4-2-3-5-13(12)22-15(14)18-17(19)21/h6-9H,2-5H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURYXHWOANFKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354293 |
Source
|
Record name | 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59898-69-0 |
Source
|
Record name | 2,3,5,6,7,8-Hexahydro-3-(4-methylphenyl)-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59898-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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